molecular formula C11H8BrN5 B8774000 N-(3-bromophenyl)-7H-purin-6-amine

N-(3-bromophenyl)-7H-purin-6-amine

Cat. No. B8774000
M. Wt: 290.12 g/mol
InChI Key: FDAHUTMXKYBEIG-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A mixture of 6-chloropurine (1.0 g, 6.47 mmol), 3-bromoaniline (0.78 mL, 7.12 mmol), and conc HCl (4 drops) in isopropanol (10 mL) is stirred at 80° C. for 5 h. Upon cooling, it precipitates. The solid is filtered and washed with isopropanol and air dried to yield N6-(3-bromophenyl)adenine (1.93 g, 91%) as a light yellow solid. 1H NMR (DMSO) δ 11.38 (1H, s), 8.78 (1H, s), 8.75 (1H, 5), 7.90 (1H, d, J=8.0 Hz), 7.38-7.34 (2H, m)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[Br:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15]>Cl.C(O)(C)C>[Br:11][C:12]1[CH:13]=[C:14]([NH:15][C:2]2[N:10]=[CH:9][N:8]=[C:7]3[C:3]=2[NH:4][CH:5]=[N:6]3)[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
0.78 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
it precipitates
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with isopropanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.